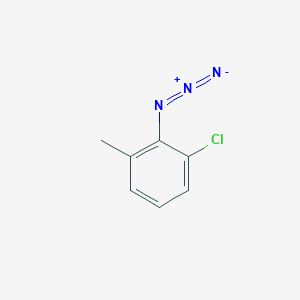

2-Azido-3-chlorotoluène

Vue d'ensemble

Description

2-Azido-3-chlorotoluene is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of chlorotoluene, which is an aryl chloride based on toluene where at least one aromatic hydrogen atom is replaced with a chlorine atom .

Synthesis Analysis

The synthesis of 2-azido compounds often involves the use of azides in the synthesis of various heterocycles . A method for the synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction has been reported . This method could potentially be adapted for the synthesis of 2-Azido-3-chlorotoluene.Chemical Reactions Analysis

Azido compounds are known for their reactivity and are often used in 1,3-dipolar cycloaddition reactions, also known as “click” reactions . The azido group can act as a nucleophile, reacting with electrophiles to form new bonds .Applications De Recherche Scientifique

Synthèse d'hétérocycles

2-Azido-3-chlorotoluène: joue un rôle crucial dans la synthèse de divers hétérocycles, qui sont des structures fondamentales pour de nombreux produits pharmaceutiques et agrochimiques . Le groupe azide dans ce composé peut subir diverses réactions, telles que des cycloadditions, pour former des cycles à cinq chaînons avec un hétéroatome comme les pyrroles, ou des cycles avec deux hétéroatomes comme le pyrazole et l'isoxazole .

Applications en chimie click

Dans le domaine de la chimie click, This compound sert de brique de construction polyvalente. Il peut participer à des réactions de cycloaddition [3+2], qui sont essentielles pour créer des architectures moléculaires densément fonctionnalisées . Cette réaction est largement utilisée pour la bioconjugaison et la synthèse de sondes moléculaires complexes.

Génération de radicaux centrés sur l'azote

Le groupe azide du This compound peut être un précurseur des radicaux centrés sur l'azote (NCR), qui ont des implications significatives en biologie chimique et en signalisation cellulaire . Ces radicaux sont essentiels pour développer de nouvelles voies de synthèse et peuvent être générés dans diverses conditions, notamment des états réducteurs/oxydants et des méthodes de transfert d'électrons couplées aux protons .

Synthèse organique

This compound: est un réactif précieux en synthèse organique, en particulier dans les transformations qui impliquent l'introduction d'atomes d'azote dans les structures organiques . Sa réactivité peut conduire à la formation d'amines, d'imines et d'autres groupes fonctionnels contenant de l'azote, qui sont fondamentaux en chimie organique.

Chimie médicinale

En chimie médicinale, This compound est utilisé pour la modification structurelle des molécules bioactives . La fonctionnalité azide permet l'introduction d'atomes d'azote à des positions spécifiques, permettant la conception de nouveaux composés avec des applications thérapeutiques potentielles.

Science des matériaux

La capacité du composé à former des liaisons covalentes avec divers substrats en fait un candidat pour modifier les propriétés de surface des matériaux . Cela peut conduire au développement de nouveaux matériaux avec des caractéristiques améliorées, telles qu'une stabilité thermique accrue ou des propriétés électroniques améliorées.

Nanotechnologie

This compound: peut être utilisé pour synthétiser des structures à l'échelle nanométrique par le biais de réactions contrôlées . Sa réactivité avec d'autres espèces organiques ou inorganiques peut conduire à la formation de nanoparticules ou de nanocomposites avec des propriétés physiques et chimiques uniques.

Thérapie photodynamique

Le groupe azide du This compound peut être activé par la lumière pour générer des espèces réactives de l'azote . Cette propriété est explorée dans la thérapie photodynamique, où les réactions induites par la lumière sont utilisées pour cibler et détruire les cellules cancéreuses.

Mécanisme D'action

Target of action

Azido compounds are often used in the synthesis of various heterocycles , which can interact with a variety of biological targets.

Mode of action

Without specific information on 2-Azido-3-chlorotoluene, it’s difficult to detail its mode of action. Azido compounds are often used as intermediates in chemical reactions due to their reactivity .

Biochemical pathways

Azido compounds can be involved in a variety of reactions, including nucleophilic addition and cycloaddition .

Pharmacokinetics

Similar compounds like 3’-azido-3’-deoxythymidine (azt) have been studied, and they exhibit a relatively short half-life and incomplete oral bioavailability .

Result of action

Without specific studies on 2-Azido-3-chlorotoluene, it’s challenging to describe the molecular and cellular effects of this compound’s action. Azido compounds can have various effects depending on their structure and the biological system in which they are introduced .

Action environment

The action, efficacy, and stability of 2-Azido-3-chlorotoluene could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, chlorotoluene compounds have been found in various environmental samples, and their distribution can be affected by factors such as organic carbon content .

Orientations Futures

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . This suggests that 2-Azido-3-chlorotoluene and similar compounds could have potential applications in biotechnology and medicine.

Analyse Biochimique

Biochemical Properties

2-Azido-3-chlorotoluene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. The azido group in 2-Azido-3-chlorotoluene is known for its ability to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . This property makes it a valuable tool for labeling and tracking biomolecules in complex biological environments.

In biochemical reactions, 2-Azido-3-chlorotoluene interacts with various enzymes and proteins. For instance, it can be used to modify proteins through click chemistry, a reaction that involves the azido group reacting with alkynes to form stable triazole linkages . This interaction is particularly useful for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.

Cellular Effects

2-Azido-3-chlorotoluene has been shown to influence various cellular processes. Its incorporation into cellular systems can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the azido group in 2-Azido-3-chlorotoluene can be used to label nucleic acids, allowing researchers to track changes in gene expression and RNA dynamics . Additionally, its interaction with cellular proteins can modulate enzyme activity and influence metabolic pathways, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, 2-Azido-3-chlorotoluene exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with target proteins, leading to enzyme inhibition or activation . This mechanism is often exploited in biochemical assays to study enzyme kinetics and identify potential inhibitors or activators. Furthermore, 2-Azido-3-chlorotoluene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azido-3-chlorotoluene can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under physiological conditions, allowing for prolonged observation of its effects on cellular function . Over extended periods, 2-Azido-3-chlorotoluene may undergo degradation, leading to a decrease in its efficacy and potential alterations in its biochemical interactions . Long-term studies in vitro and in vivo have provided insights into the compound’s stability and its impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of 2-Azido-3-chlorotoluene vary with different dosages in animal models. At lower doses, the compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, 2-Azido-3-chlorotoluene may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Animal studies have identified threshold doses that balance efficacy and safety, providing valuable information for optimizing experimental conditions and minimizing adverse effects.

Metabolic Pathways

2-Azido-3-chlorotoluene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into cellular systems . The azido group can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions

Transport and Distribution

Within cells and tissues, 2-Azido-3-chlorotoluene is transported and distributed through specific mechanisms involving transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function . Understanding the transport and distribution of 2-Azido-3-chlorotoluene is crucial for optimizing its use in biochemical assays and ensuring accurate interpretation of experimental results.

Subcellular Localization

The subcellular localization of 2-Azido-3-chlorotoluene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence the compound’s activity and function, as it interacts with different biomolecules in distinct cellular environments . Studies have shown that 2-Azido-3-chlorotoluene can be targeted to the nucleus, mitochondria, or other organelles, depending on the experimental conditions and the presence of specific targeting sequences .

Propriétés

IUPAC Name |

2-azido-1-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHCXODRQMRMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

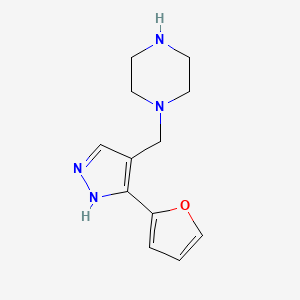

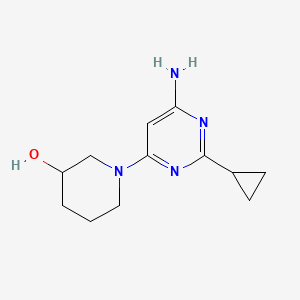

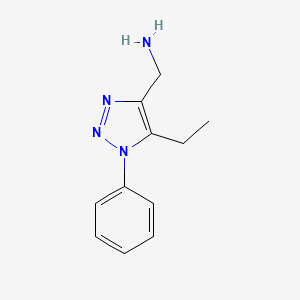

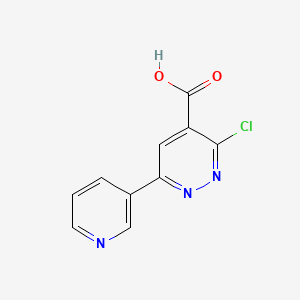

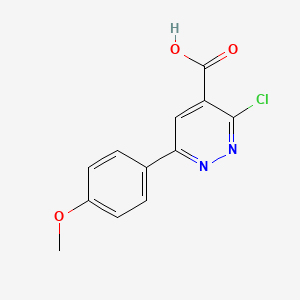

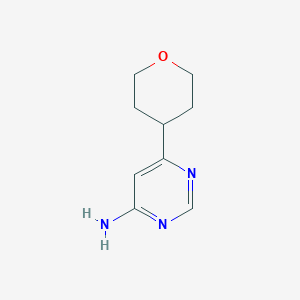

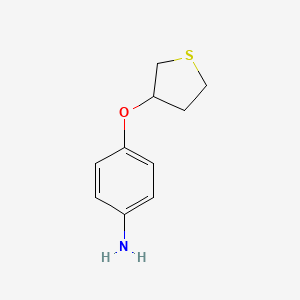

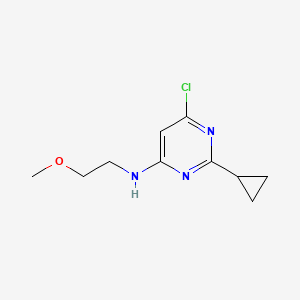

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)